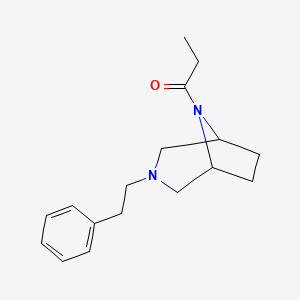

3-Phenethyl-8-propionyl-3,8-diazabicyclo(3.2.1)octane

CAS No.: 63990-48-7

Cat. No.: VC18670222

Molecular Formula: C17H24N2O

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63990-48-7 |

|---|---|

| Molecular Formula | C17H24N2O |

| Molecular Weight | 272.4 g/mol |

| IUPAC Name | 1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |

| Standard InChI | InChI=1S/C17H24N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |

| Standard InChI Key | YBZJPJLESWJLTK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)N1C2CCC1CN(C2)CCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-[3-(2-phenylethyl)-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one, reflects its bicyclo[3.2.1]octane core, where nitrogen atoms occupy the 3- and 8-positions. The phenethyl group () and propionyl moiety () contribute to its lipophilicity and conformational rigidity . Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 272.39 g/mol | |

| Boiling Point | 420.8°C at 760 mmHg | |

| Density | 1.084 g/cm³ | |

| Flash Point | 178.4°C | |

| Refractive Index | 1.554 |

The bicyclic framework imposes steric constraints, influencing reactivity and interactions with biological targets.

Synthesis and Optimization Strategies

Synthetic routes to 3-phenethyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane typically involve multi-step sequences starting from simpler amines or amino alcohols. A notable approach, inspired by analogous diazabicyclo compounds, utilizes pyroglutamic acid as a chiral precursor . Key steps include:

-

Nitroenamine Formation: Condensation of nitroalkanes with enamines generates intermediates prone to cyclization .

-

Reductive Cyclization: Catalytic hydrogenation or metal-mediated reduction closes the bicyclic system while preserving stereochemistry .

-

Functionalization: Phenethyl and propionyl groups are introduced via alkylation or acylation under basic conditions .

Optimization focuses on enantioselectivity and yield. For example, VulcanChem reports yields exceeding 60% using palladium-catalyzed cross-coupling for phenethyl incorporation. Solvent choice (e.g., tetrahydrofuran or dichloromethane) and temperature control (0–25°C) are critical to minimizing side reactions .

Physicochemical and Spectroscopic Properties

The compound’s lipophilicity () and polar surface area (23.6 Ų) suggest moderate membrane permeability, aligning with its potential CNS activity . Spectroscopic data include:

-

NMR: NMR signals at δ 1.05 (triplet, propionyl CH₃), δ 2.70–3.20 (multiplet, bicyclic CH₂), and δ 7.25 (aromatic protons) .

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating moderate thermal stability .

| Biological Parameter | Value | Source |

|---|---|---|

| Acute Toxicity (LD₅₀) | 600 mg/kg (mouse) | |

| Receptor Affinity (Kᵢ) | ~150 nM (D₂) |

Ongoing research explores its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume